Cas no 1805482-94-3 (Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate)

Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate is a fluorinated pyridine derivative with a difluoromethyl group at the 6-position and an iodine substituent at the 4-position, making it a versatile intermediate in organic synthesis. The presence of fluorine and iodine enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex heterocyclic frameworks. The ethyl ester group offers further functionalization potential through hydrolysis or transesterification. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated pyridines are sought after for their metabolic stability and bioactivity. Its well-defined structure ensures consistent performance in synthetic applications.
Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate structure
1805482-94-3 structure
Product name:Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate
CAS No:1805482-94-3
MF:C9H7F3INO2
MW:345.057065248489
CID:4882485

Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate
    • Inchi: 1S/C9H7F3INO2/c1-2-16-9(15)7-6(10)4(13)3-5(14-7)8(11)12/h3,8H,2H2,1H3
    • InChI Key: AEAPGRXTWVOAKL-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C(=O)OCC)N=C(C(F)F)C=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Topological Polar Surface Area: 39.2
  • XLogP3: 2.8

Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029035590-250mg
Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate
1805482-94-3 95%
250mg
$940.80 2022-04-01
Alichem
A029035590-1g
Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate
1805482-94-3 95%
1g
$3,155.55 2022-04-01
Alichem
A029035590-500mg
Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate
1805482-94-3 95%
500mg
$1,651.30 2022-04-01

Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate Related Literature

Additional information on Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate

Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate: A Comprehensive Overview

Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate, also known by its CAS number 1805482-94-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and potential for functionalization. The difluoromethyl and fluoro substituents, along with the iodo group, contribute to its distinct chemical behavior and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate, leveraging cutting-edge methodologies such as cross-coupling reactions and directed metallation. These techniques allow for the controlled introduction of halogen atoms and fluorinated groups, which are critical for tuning the electronic properties of the molecule. The carboxylate group at the 2-position further enhances its versatility, making it a valuable precursor for various downstream applications.

One of the most promising areas of application for this compound is in drug discovery. The presence of multiple halogen atoms and fluorinated groups makes it an ideal candidate for exploring bioisosteric replacements in medicinal chemistry. Recent studies have demonstrated that such modifications can significantly improve pharmacokinetic profiles while maintaining or enhancing bioactivity. For instance, researchers have utilized Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate as a key intermediate in the synthesis of novel kinase inhibitors, showcasing its potential in oncology drug development.

In addition to its role in pharmaceuticals, this compound has garnered attention in materials science due to its ability to form stable coordination complexes. The pyridine ring serves as an excellent ligand platform, enabling interactions with transition metals such as palladium and platinum. Recent investigations have highlighted its utility in catalytic systems for olefin metathesis and cross-coupling reactions, where it exhibits superior catalytic activity compared to traditional ligands.

The synthesis of Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate involves a multi-step process that integrates principles from organic synthesis and fluorination chemistry. Key steps include the formation of the pyridine ring via cyclization reactions, followed by selective halogenation and fluorination. Advanced techniques such as microwave-assisted synthesis and continuous-flow chemistry have been employed to optimize reaction conditions, ensuring high yields and purity levels.

From an environmental perspective, there is growing interest in understanding the fate and toxicity of compounds like Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate. Recent toxicological studies have focused on assessing its potential ecotoxicity and biodegradability under various environmental conditions. These studies are crucial for ensuring sustainable practices in chemical manufacturing and minimizing ecological impacts.

In conclusion, Ethyl 6-(difluoromethyl)-3-fluoro-4-iodopyridine-2-carboxylate (CAS No: 1805482-94-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, derived from advanced synthetic methodologies, positions it as a valuable tool in drug discovery, catalysis, and materials science. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in both academic and industrial settings.

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